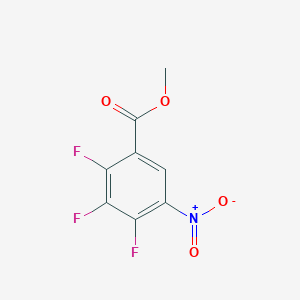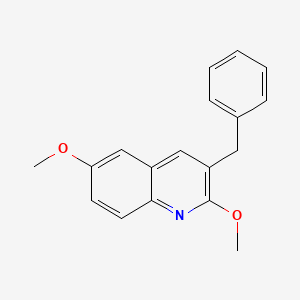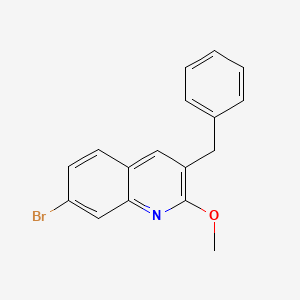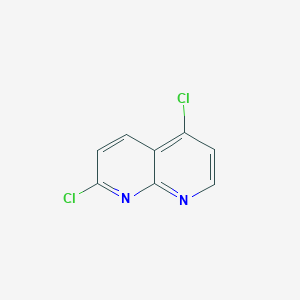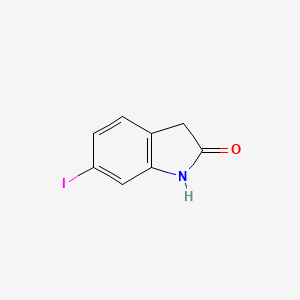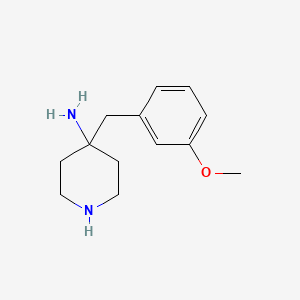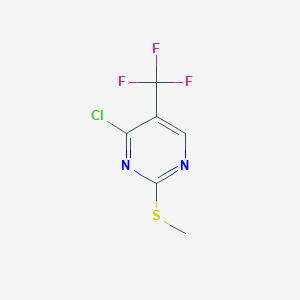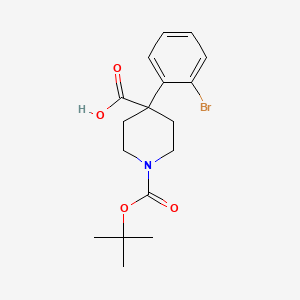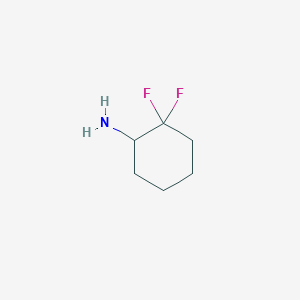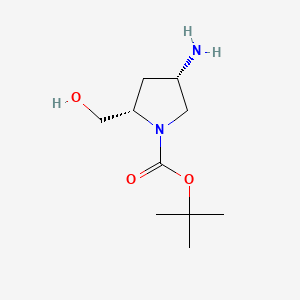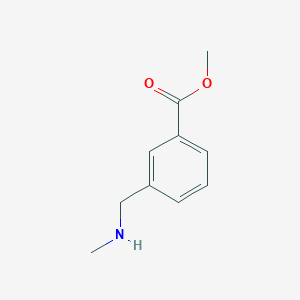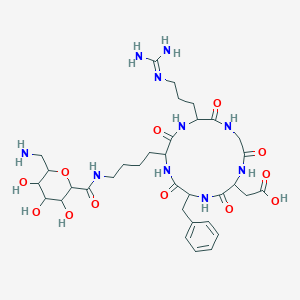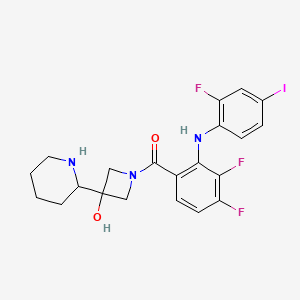
Cobimetinib (racemate)
描述
Cobimetinib, sold under the brand name Cotellic, is an anti-cancer medication used primarily to treat melanoma and histiocytic neoplasms . It functions as a selective inhibitor of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, specifically targeting mitogen-activated protein kinase kinase 1 (MEK1) and MEK2 . This pathway is crucial for cellular proliferation, making Cobimetinib effective in inhibiting tumor growth.
作用机制
Target of Action
Cobimetinib (racemate) is an orally active, potent, and highly selective small molecule that inhibits mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), and central components of the RAS/RAF/MEK/ERK signal transduction pathway . MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation .
Mode of Action
Cobimetinib (racemate) is a reversible inhibitor of mitogen-activated protein kinase 1 (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2 . It binds to and selectively inhibits MEK1 and MEK2, resulting in decreased ERK1/2 phosphorylation . Cobimetinib maintains its inhibitory effect even when MEK is already phosphorylated .
Biochemical Pathways
The primary biochemical pathway affected by Cobimetinib (racemate) is the MAPK/ERK pathway, also known as the Ras–Raf–MEK–ERK pathway . This pathway affects cell cycle, proliferation, differentiation, and secretion as a response to diverse stimuli (e.g., growth factors, cytokines, and proto-oncogene) . The inhibition of this pathway by Cobimetinib (racemate) can control the growth of MAPK-dependent tumors .
Pharmacokinetics
Cobimetinib (racemate) follows linear pharmacokinetics over a certain dose range . It reaches maximum plasma concentration at a median of 2.4 hours, and has a mean accumulation ratio at steady state of approximately 2.4 . The typical estimates of apparent clearance (CL/F), central volume of distribution (V2/F), and terminal half-life are 322 L/day, 511 L, and 2.2 days, respectively .
Result of Action
The molecular and cellular effects of Cobimetinib (racemate)'s action include the inhibition of cellular viability in several tumor cell lines, particularly those harboring a mutation in the RAS or RAF gene . Inhibition of ERK activity was considerably greater in the tumor than in the brain, in animal models .
生化分析
Biochemical Properties
Cobimetinib (racemate) functions as a reversible inhibitor of MEK1 and MEK2, which are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway . By inhibiting these kinases, Cobimetinib (racemate) effectively disrupts the MAPK/ERK signaling pathway, leading to reduced cellular proliferation and survival. Cobimetinib (racemate) interacts with several biomolecules, including MEK1, MEK2, and ERK, by binding to the ATP-binding site of MEK1/2, thereby preventing their activation and subsequent phosphorylation of ERK .
Cellular Effects
Cobimetinib (racemate) has significant effects on various cell types and cellular processes. It inhibits cell cycle progression, cell proliferation, cell survival, and cell migration by targeting the dysregulated MAPK pathway . In neuroblastoma cells, Cobimetinib (racemate) induces differentiation and apoptosis, demonstrating its potential as a therapeutic agent for pediatric oncology . Additionally, Cobimetinib (racemate) influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MEK1/2 and ERK .
Molecular Mechanism
The molecular mechanism of Cobimetinib (racemate) involves its binding to the ATP-binding site of MEK1 and MEK2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of ERK, a downstream effector in the MAPK/ERK pathway . By blocking this pathway, Cobimetinib (racemate) reduces cellular proliferation and induces apoptosis in cancer cells . The compound’s selectivity for MEK1/2 ensures minimal off-target effects, making it a highly effective therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cobimetinib (racemate) have been observed to change over time. The compound demonstrates stability and maintains its inhibitory activity over extended periods . Long-term studies have shown that Cobimetinib (racemate) can effectively inhibit tumor growth and induce apoptosis in cancer cells . Prolonged exposure to Cobimetinib (racemate) may lead to the development of resistance, necessitating combination therapies to maintain its efficacy .
Dosage Effects in Animal Models
The effects of Cobimetinib (racemate) vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, Cobimetinib (racemate) may cause adverse effects, including gastrointestinal disturbances and skin disorders . Threshold effects have been observed, with optimal therapeutic outcomes achieved at specific dosage levels .
Metabolic Pathways
Cobimetinib (racemate) is involved in several metabolic pathways, primarily through hepatic metabolism . It undergoes oxidation via the cytochrome P450 enzyme CYP3A4 and glucuronidation by UGT2B7 . These metabolic processes result in the formation of various metabolites, which are excreted through feces and urine . The compound’s metabolism can influence its efficacy and toxicity, highlighting the importance of understanding its metabolic pathways .
Transport and Distribution
Cobimetinib (racemate) is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with approximately 95% of the compound binding to plasma proteins . Cobimetinib (racemate) is distributed extensively throughout the body, with a volume of distribution of 806 liters . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of Cobimetinib (racemate) plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MEK1 and MEK2 . Cobimetinib (racemate) may also be found in other cellular compartments, such as the nucleus, depending on the cell type and experimental conditions . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
准备方法
The synthesis of Cobimetinib involves several key steps:
Starting Material: The process begins with (2S)-2-piperidinecarboxylic acid.
Nitrification and Hydrolysis: The starting material undergoes nitrification followed by hydrolysis.
Esterification and Boc Protection: The intermediate product is esterified and protected with a tert-butoxycarbonyl (Boc) group.
Addition, Reduction, and Cyclization: These steps produce (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine.
Condensation Reaction: The final step involves a condensation reaction with a side chain to produce Cobimetinib.
This method is noted for its simplicity, cost-effectiveness, and suitability for industrial production.
化学反应分析
Cobimetinib undergoes various chemical reactions, including:
Oxidation: Primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.
Reduction: Involves the conversion of intermediate products during synthesis.
Common reagents used include tert-butoxycarbonyl chloride for protection and various reducing agents for intermediate steps. The major products formed are intermediates leading to the final Cobimetinib compound .
科学研究应用
Cobimetinib has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying MEK inhibitors.
Biology: Investigated for its role in cellular signaling pathways.
Industry: Its synthesis and production methods are studied for optimization and cost-effectiveness.
相似化合物的比较
Cobimetinib is often compared with other MEK inhibitors such as trametinib and binimetinib. While all three compounds inhibit MEK1 and MEK2, Cobimetinib is unique in its combination therapy with vemurafenib, which targets a different kinase in the same pathway . This combination has shown increased efficacy in treating melanoma compared to monotherapy .
Similar Compounds
Trametinib: Another MEK inhibitor used in combination with dabrafenib.
Binimetinib: Used in combination with encorafenib for similar indications.
Vemurafenib: Often used in combination with Cobimetinib for enhanced therapeutic effects.
Cobimetinib’s unique combination therapy and its specific inhibition profile make it a valuable compound in cancer treatment.
属性
IUPAC Name |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMCAPRUBJMWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679599 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934662-91-6 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


